2-Amino-1-(2-ethoxyphenyl)-1-propanone
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Overview
Description
2-amino-1-(2-ethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a propanone backbone. It is a derivative of phenylpropanone and is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-ethoxyphenyl)propan-1-one typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-amino-1-(2-ethoxyphenyl)propan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the choice of solvents. Continuous flow reactors and catalytic hydrogenation are commonly employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 2-ethoxyphenylacetic acid
Reduction: 2-amino-1-(2-ethoxyphenyl)propan-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-amino-1-(2-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Substituted Cathinones: These compounds have a phenethylamine core with various substitutions, similar to 2-amino-1-(2-ethoxyphenyl)propan-1-one.
Uniqueness
2-amino-1-(2-ethoxyphenyl)propan-1-one is unique due to the presence of both an amino group and an ethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-1-(2-ethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO2/c1-3-14-10-7-5-4-6-9(10)11(13)8(2)12/h4-8H,3,12H2,1-2H3 |
InChI Key |
BNCYFKVIABHDJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)C(C)N |
Origin of Product |
United States |
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